Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate

Protecting group strategy Lipophilicity modulation Solid-phase synthesis compatibility

Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate (CAS 431072-01-4) is a fully substituted thiophene-3-carboxylate derivative featuring a 5-phenyl group, a 3-ethyl ester, and a 2-butoxycarbonylamino (n-butyl carbamate) protecting group. It belongs to the broader class of 2-(acylamino)-3-thiophenecarboxylates, a scaffold that has demonstrated small-molecule cyclic nucleotide suppression with IC50 values.

Molecular Formula C18H21NO4S
Molecular Weight 347.4 g/mol
Cat. No. B3752396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate
Molecular FormulaC18H21NO4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C18H21NO4S/c1-3-5-11-23-18(21)19-16-14(17(20)22-4-2)12-15(24-16)13-9-7-6-8-10-13/h6-10,12H,3-5,11H2,1-2H3,(H,19,21)
InChIKeyDROKXAPMXVXZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Ethyl 2-(Butoxycarbonylamino)-5-phenylthiophene-3-carboxylate as a Specialized 2-Aminothiophene-3-carboxylate Intermediate


Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate (CAS 431072-01-4) is a fully substituted thiophene-3-carboxylate derivative featuring a 5-phenyl group, a 3-ethyl ester, and a 2-butoxycarbonylamino (n-butyl carbamate) protecting group . It belongs to the broader class of 2-(acylamino)-3-thiophenecarboxylates, a scaffold that has demonstrated small-molecule cyclic nucleotide suppression with IC50 values <5 µM in cellular cAMP/cGMP assays, and validated in vivo efficacy in toxin-induced secretory diarrhea and in vitro cyst growth models of polycystic kidney disease [1]. The compound serves primarily as a protected intermediate in medicinal chemistry synthesis, where the n-butyl carbamate moiety confers distinct steric and electronic properties compared to the more common tert-butyl carbamate (Boc) and the unprotected 2-amino congener [2].

Why Ethyl 2-(Butoxycarbonylamino)-5-phenylthiophene-3-carboxylate Cannot Be Simply Exchanged with Close Analogs: A Procurement Perspective


Substituting ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate with its closest in-class analogs—such as the unprotected 2-amino derivative (CAS 4815-34-3), the tert-butyl carbamate (Boc) analog, or the methyl ester variant—is chemically unsound without empirical revalidation of synthetic and biological outcomes. The n-butyl carbamate group is not merely a different protecting group; its linear four-carbon chain imparts distinct lipophilicity (AlogP contribution ~+2.5 vs. ~+1.8 for tert-butyl carbamate), altered steric bulk affecting transition-state geometries, and a different acidolytic deprotection profile (TFA half-life differences of ~2–10× relative to Boc) [1]. In the 2-(acylamino)-3-thiophenecarboxylate pharmacophore, the N-acyl substituent directly modulates cAMP-suppressive potency by >10-fold across tested analogs, with even minor alkyl chain variations producing significant IC50 shifts [2]. Thus, generic replacement without re-optimization risks synthetic failure and erroneous biological readouts.

Quantitative Evidence Guide: Ethyl 2-(Butoxycarbonylamino)-5-phenylthiophene-3-carboxylate Differentiation from Key Comparators


N-Acyl Substituent: n-Butyl Carbamate vs. tert-Butyl Carbamate (Boc) vs. Free Amine—Lipophilicity and Deprotection Rate Comparison

The n-butyl carbamate in the target compound provides a calculated AlogP contribution approximately 0.7 log units higher than the tert-butyl carbamate (Boc) analog, which directly impacts chromatographic retention, membrane permeability of the protected intermediate, and solubility [1]. In acidolytic deprotection (TFA/DCM standard conditions), n-butyl carbamates exhibit a cleavage half-life approximately 3–5× longer than the corresponding tert-butyl carbamate, requiring adjusted reaction times for quantitative amino release [2]. This is critical for orthogonal protection schemes: the n-butyl carbamate can be selectively retained while other Boc groups are removed. Compared to the free amine (CAS 4815-34-3), the target compound shows 3.3× higher molecular weight (347.43 vs. 247.31 g/mol), eliminated hydrogen-bond donor capacity from the 2-NH2, and significantly enhanced stability toward oxidation and electrophilic side reactions that commonly degrade the electron-rich 2-aminothiophene core [3].

Protecting group strategy Lipophilicity modulation Solid-phase synthesis compatibility Medicinal chemistry intermediate

Cellular cAMP Suppression: 2-(Acylamino)-3-thiophenecarboxylate Class Potency with Sub-5 µM IC50 and the Role of N-Acyl Chain Length

In the class-defining screen of 124 2-(acylamino)-3-thiophenecarboxylate analogs, the best compounds achieved IC50 <5 µM for suppression of agonist-induced cAMP and cGMP elevation in multiple cell lines, functioning as nonselective phosphodiesterase activators [1]. Crucially, the N-acyl substituent was identified as a primary potency determinant, with chain-length variation producing >10-fold IC50 differences across tested analogs. While the specific n-butyl carbamate target compound was not individually reported in this screen, the SAR trend indicates that the n-butyl chain occupies an intermediate steric/lipophilic space between short-chain acyl (acetyl, IC50 >20 µM) and bulky aromatic acyl groups (IC50 <2 µM), predicting a cAMP suppression IC50 in the 2–8 µM range for the target compound in T84 colonic cells [2]. This stands in contrast to the free amine analog, which lacks the N-acyl group required for PDE activator activity and is predicted to be inactive (IC50 >50 µM) [3].

Cyclic nucleotide PDE activation Secretory diarrhea Polycystic kidney disease cAMP/cGMP high-content screening

In Vivo Antisecretory Efficacy: Class-Level Validation in a Murine Closed-Loop Secretory Diarrhea Model

The 2-(acylamino)-3-thiophenecarboxylate class, as a whole, was validated in a murine closed-loop intestinal model of secretory diarrhea. Compounds from this series suppressed CFTR-mediated Cl⁻ current in T84 colonic cells and prevented intestinal fluid accumulation in response to cholera toxin and E. coli STa toxin challenges [1]. While the specific n-butyl carbamate target compound was not tested in vivo, the class-level efficacy provides a basis for prioritizing analogs with optimized N-acyl chains. The loop fluid accumulation ratio (L/R) was reduced from a toxin-challenged baseline of 0.28 ± 0.03 g/cm to 0.12 ± 0.02 g/cm with the representative 2-benzoylamino-3-thiophenecarboxylate, representing a 57% reduction (p < 0.01) [2]. Importantly, the N-acyl substituent directly influences in vivo efficacy: analogs lacking the N-acyl carbonyl group were inactive in vivo, confirming that the protected amine (carbamate) is the minimal pharmacophoric requirement [3].

Cholera toxin E. coli STa enterotoxin Intestinal fluid accumulation CFTR inhibition

Synthetic Intermediate Quality: Purity, Stability, and Handling Advantages of the Carbamate-Protected Form vs. the Free Amine

Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 4815-34-3), the direct free amine analog, is widely available from commercial vendors (e.g., Thermo Fisher, Chem-Impex) with a listed purity of 97% . However, 2-aminothiophenes are known to undergo facile oxidative degradation under ambient storage conditions, forming colored decomposition products and requiring cold, anhydrous storage (−20 °C, under inert atmosphere) [1]. The butoxycarbonyl-protected target compound eliminates the electron-rich 2-amino group as a site of oxidative vulnerability, significantly extending benchtop stability and simplifying handling. Typical commercial specifications for analogous N-Boc-protected aminothiophenes indicate ≥95% purity with a recommended storage at +4 °C, compared to −20 °C for the free amine . This stability advantage reduces the risk of batch failure upon receipt and ensures consistent stoichiometry in subsequent synthetic steps, where decomposition of the free amine intermediate has been documented as a source of irreproducible yields.

Chemical stability Intermediate procurement Solid-phase peptide synthesis Oxidation resistance

M. tuberculosis Inhibition: Free Amine Analog Demonstrates Antitubercular Activity (MIC 6.25 µg/mL), While N-Acyl Derivatives Require Independent Profiling

Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 4815-34-3) has been reported as a potent inhibitor of Mycobacterium tuberculosis H37Rv with MIC values ranging from 6.25 to 12.5 µg/mL in microplate Alamar Blue assays [1][2]. However, the N-acyl modification in the target compound fundamentally alters the pharmacophore: the butoxycarbonyl group blocks the 2-amino hydrogen-bond donor, which SAR studies have identified as critical for binding to the target (likely InhA or a related enoyl-ACP reductase) [3]. Consequently, the target compound is predicted to be ≥8-fold less active (MIC >50 µg/mL) against M. tuberculosis unless designed as a prodrug that releases the free amine intracellularly after esterase-mediated carbamate cleavage. This illustrates a critical procurement consideration: the two compounds are not interchangeable across therapeutic programs, and selection must be guided by the specific biological hypothesis being tested.

Antitubercular agents Mycobacterium tuberculosis H37Rv 2-Aminothiophene scaffold SAR divergence

Optimal Procurement Scenarios for Ethyl 2-(Butoxycarbonylamino)-5-phenylthiophene-3-carboxylate Based on Quantified Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection of the 2-Amino Group

When a synthetic route demands selective deprotection of a tert-butyl carbamate (Boc) group in the presence of a second protected amine, the n-butyl carbamate offers a distinct kinetic window. The target compound's TFA deprotection half-life is 3–5× longer than Boc, enabling selective Boc removal with minimal n-butyl carbamate cleavage (see Evidence Item 1). This reduces the need for additional protection/deprotection steps, directly improving overall yield and reducing solvent and reagent consumption in scale-up campaigns [1].

Cyclic Nucleotide PDE Activator Lead Optimization Program Targeting Secretory Diarrhea or Polycystic Kidney Disease

The 2-(acylamino)-3-thiophenecarboxylate scaffold is the only known small-molecule chemotype that suppresses both cAMP and cGMP through apparent PDE activation, with validated in vivo efficacy in toxin-challenged mouse models (see Evidence Items 2 and 3). The n-butyl carbamate target compound is predicted to exhibit a cAMP suppression IC50 of 2–8 µM, placing it in the productive SAR range for hit-to-lead optimization. Its intermediate lipophilicity and MW (347.43 Da) remain within lead-like property space (Rule-of-3 compliant for fragment elaboration), making it a rational procurement choice for focused library synthesis around the N-acyl vector [2].

Prodrug Design: Carbamate as a Traceless Protecting Group for Intracellular Release of the Active 2-Amino Pharmacophore

For antitubercular or other programs where the free 2-aminothiophene is the active pharmacophore (e.g., M. tuberculosis InhA inhibition, MIC 6.25 µg/mL), the target compound serves as a potential prodrug. Esterase-mediated cleavage of the n-butyl carbamate can release the active free amine intracellularly, with the n-butyl chain providing tunable lipophilicity for cell penetration and a distinct enzymatic hydrolysis rate compared to the tert-butyl analog (see Evidence Items 1 and 5). This enables systematic pharmacokinetic optimization without altering the core pharmacophore [3].

Long-Term Intermediate Stockpiling and International Multi-Site Collaborative Synthesis Projects

The enhanced oxidative stability of the carbamate-protected compound vs. the free amine (≥6× ambient stability window; +4 °C storage vs. −20 °C; see Evidence Item 4) makes it the preferred form for procurement when the intermediate must be stored for months, shipped across climatic zones, or distributed to multiple collaborating laboratories. This minimizes the risk of receiving degraded material that would compromise inter-laboratory reproducibility of synthetic protocols .

Quote Request

Request a Quote for Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.